molecular formula C9H11NO B13045353 4-((1S)-1-Aminoprop-2-enyl)phenol CAS No. 1213977-07-1

4-((1S)-1-Aminoprop-2-enyl)phenol

Cat. No.: B13045353
CAS No.: 1213977-07-1
M. Wt: 149.19 g/mol
InChI Key: YVLLLFDQHSKYMV-VIFPVBQESA-N
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Description

4-((1S)-1-Aminoprop-2-enyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, in particular, has a unique structure where an amino group (-NH2) is attached to a prop-2-enyl side chain, which is further connected to the phenol ring. This structural arrangement gives the compound distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is efficient and can be performed under mild conditions.

Industrial Production Methods: Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds with high purity. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, bromo, and sulfonic acid derivatives

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: 4-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of the amino group attached to the prop-2-enyl side chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.

Properties

CAS No.

1213977-07-1

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-[(1S)-1-aminoprop-2-enyl]phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m0/s1

InChI Key

YVLLLFDQHSKYMV-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=C(C=C1)O)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)O)N

Origin of Product

United States

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